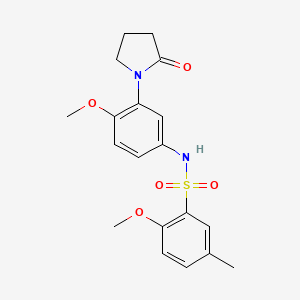

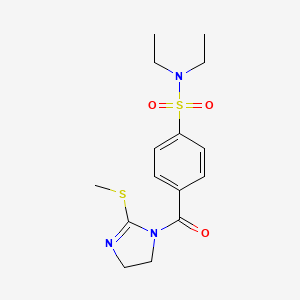

![molecular formula C29H23NO6S B3012099 Methyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(4-benzoylbenzoyl)amino]-4-methylthiophene-3-carboxylate CAS No. 476366-49-1](/img/structure/B3012099.png)

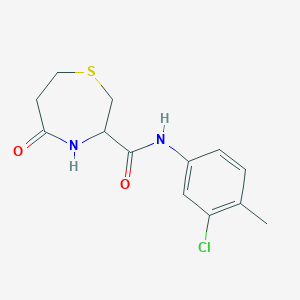

Methyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(4-benzoylbenzoyl)amino]-4-methylthiophene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "Methyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(4-benzoylbenzoyl)amino]-4-methylthiophene-3-carboxylate" is a complex organic molecule that appears to be related to a family of compounds with potential biological activity. Although the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of related compounds often involves regioselective acylation and alkylation reactions, as seen in the synthesis of ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities such as the presence of a methylthiophene moiety. Additionally, the synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives involves cyclization reactions , which might be relevant for forming the 1,3-benzodioxol moiety in the target compound.

Molecular Structure Analysis

X-ray crystallographic analysis and 2D NMR are common techniques used to determine the unexpected structures of synthesized compounds . These techniques could be employed to elucidate the molecular structure of "Methyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(4-benzoylbenzoyl)amino]-4-methylthiophene-3-carboxylate," ensuring the correct conformation and bonding patterns are identified.

Chemical Reactions Analysis

The papers describe various chemical reactions, such as the reaction of 5-chloro-2-benzothiazolinone with methyl acrylate to produce a compound with a benzothiazole unit . This suggests that similar nucleophilic substitution reactions could be involved in the formation of the benzodioxol moiety in the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds are often characterized by their bond lengths and angles, as well as their ability to form hydrogen bonds, which can influence their biological activity . For instance, the lengthening of certain bond distances due to steric interactions is a factor that can be analyzed . The compound may also exhibit specific physical and chemical properties that could be inferred from these related studies.

Aplicaciones Científicas De Investigación

Synthesis and Modification for Pharmacological Studies

Research focuses on the modification of methyl 2-aminothiophene-3-carboxylates with trifluoromethyl-containing heterocycles, aiming at influencing neuronal NMDA receptors, suggesting a potential avenue for neurological applications (Sokolov et al., 2018).

Analgesic and Anti-inflammatory Applications

Another study synthesized a new series of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters, revealing significant analgesic and anti-inflammatory activities, with minimal ulcerogenic potential compared to traditional medications (Gokulan et al., 2012).

Structural Elucidation and Crystallography

Crystal structure analysis of related compounds, such as methyl-3-(5-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-propanoate, provides detailed insights into molecular configurations, potentially guiding the synthesis of novel compounds with specific properties (Aydin et al., 2002).

Antimicrobial and Antifilarial Activity

A series of polysubstituted methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives exhibited interesting antimicrobial activities against various strains including M. tuberculosis, showcasing the potential for the development of new antimicrobial agents (Nural et al., 2018).

Coordination Polymers for Material Science

The synthesis of coordination polymers based on ligands derived from similar molecular structures suggests applications in material science, including luminescent materials and magnetic properties studies (He et al., 2020).

Antineoplastic and Antifilarial Potential

Compounds related to the inquiry show significant in vivo antifilarial activity against various worms, indicating a potential for the development of novel antineoplastic and antifilarial agents (Ram et al., 1992).

Propiedades

IUPAC Name |

methyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(4-benzoylbenzoyl)amino]-4-methylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H23NO6S/c1-17-24(15-18-8-13-22-23(14-18)36-16-35-22)37-28(25(17)29(33)34-2)30-27(32)21-11-9-20(10-12-21)26(31)19-6-4-3-5-7-19/h3-14H,15-16H2,1-2H3,(H,30,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIHVYBQKBKGXTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3)CC4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H23NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(4-benzoylbenzoyl)amino]-4-methylthiophene-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-phenylacetamido)benzofuran-2-carboxamide](/img/structure/B3012021.png)

![8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3012031.png)

![2,4-Dimethyl-5-[[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B3012034.png)

![N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B3012038.png)

![(E)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(4-methylphenyl)ethene-1-sulfonamide](/img/structure/B3012039.png)